![molecular formula C9H10ClNO3S B1275481 4-(Acetamidomethyl)benzene-1-sulfonyl chloride CAS No. 28073-51-0](/img/structure/B1275481.png)
4-(Acetamidomethyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Acetamidomethyl)benzene-1-sulfonyl chloride is a chemical compound that is used as an intermediate in the synthesis of various dyes and other organic molecules. It contains an acetamidomethyl group attached to a benzene ring which is further substituted with a sulfonyl chloride group. This functional group combination is key in its reactivity and usefulness in chemical synthesis.
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds has been explored in various studies. For instance, a dye intermediate, 3'-Amino-4-acetamido-benzenesulfonanilide, was synthesized from 4-acetamidobenzenesulfonyl chloride, indicating the reactivity of the sulfonyl chloride group in facilitating sulfoamidation reactions . Additionally, the synthesis of functional aromatic multisulfonyl chlorides has been described, which involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, demonstrating the versatility of sulfonyl chlorides in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic ring. The structure of the synthesized compounds, such as the dye intermediate mentioned earlier, was confirmed using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (1H-NMR) . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the desired compound.
Chemical Reactions Analysis
Sulfonyl chlorides are known for their reactivity, particularly in substitution reactions where the chloride is replaced by other nucleophiles. The study on the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide showcases the sulfoamidation reaction, where the sulfonyl chloride group reacts with an amine to form a sulfonamide bond . This type of reaction is fundamental in the production of many sulfonamide-based compounds, which are prevalent in pharmaceuticals and dyes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(Acetamidomethyl)benzene-1-sulfonyl chloride are not detailed in the provided papers, the solubility of a related compound, 1-fluoro-4-(methylsulfonyl)benzene, was studied in various organic solvents . Such solubility studies are important for understanding the behavior of sulfonyl chloride derivatives in different environments, which is critical for their application in chemical syntheses. The solubility data were well-correlated using the modified Apelblat equation, indicating the predictability of solubility behavior based on molecular interactions .
Scientific Research Applications
Catalysis and Reaction Media
- Sulfonylation of Benzenes: Zinc-exchanged zeolites, significantly more active in their zinc form compared to proton form, are used for sulfonylation of benzenes with sulfonating agents including benzenesulfonyl chloride. This indicates potential uses in heterogeneous catalysis for sulfonylation reactions (Laidlaw et al., 2002).
Structural and Computational Studies
- Structural Characterization: Sulfonamides like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from the reaction of 4-methyl benzene sulfonyl chloride, have been characterized using various techniques like X-ray diffraction and NMR, highlighting the compound's role in structural chemistry (Sarojini et al., 2012).
Chemical Synthesis
- Friedel-Crafts Sulfonylation: 4-Methyl benzenesulfonyl chloride is used in Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes, showcasing the role of sulfonyl chlorides in aromatic substitution reactions (Nara et al., 2001).
- Synthesis of Antibacterial Agents: The compound played a role in synthesizing N-substituted sulfonamides with antibacterial properties, indicating its use in pharmaceutical chemistry (Abbasi et al., 2016).
Electron Diffraction and Quantum Studies
- Gas-phase Electron Diffraction: Studies involving 4-nitrobenzene sulfonyl chloride focus on its molecular structure using techniques like electron diffraction, relevant for understanding the gas-phase behavior of sulfonylated compounds (Petrov et al., 2009).
Enzyme Inhibition and Antioxidant Potential
- Sulfonamides Synthesis for Biological Activity: 4-(Acetamidomethyl)benzene-1-sulfonyl chloride is used in synthesizing sulfonamides that demonstrate moderate antioxidant activity and enzyme inhibition potential, underscoring its importance in the development of biologically active compounds (Danish et al., 2021).
Molecular Docking and Computational Analysis
- Anticonvulsant Potential and Molecular Docking: Sulfonamides synthesized using 4-(Acetamidomethyl)benzene-1-sulfonyl chloride exhibit significant anticonvulsant activity in computational studies, indicating their potential therapeutic applications (Khokra et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that sulfonyl chloride compounds typically undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound 4-(Acetamidomethyl)benzenesulfonyl Chloride is involved in the synthesis of sulfanilamide, a type of sulfa drug . The compound undergoes chlorosulfonation, and the resulting product is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .
Result of Action
Its role in the synthesis of sulfanilamide suggests it may have antimicrobial properties, as sulfanilamide is known to inhibit the synthesis of folic acid in bacteria .
properties
IUPAC Name |
4-(acetamidomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHKTBZVWARIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396338 | |
Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28073-51-0 | |
Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(acetamidomethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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